
2-(4-Bromophenyl)-2-methylpropanamide
Overview
Description
2-(4-Bromophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-methylpropanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method is the bromination of 4-bromotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzyl bromide is then reacted with isobutyramide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but with an acetic acid group instead of a methylpropanamide group.
4-Bromobenzamide: Contains a benzamide group instead of a methylpropanamide group.
2-Bromo-2-methylpropanamide: Lacks the phenyl ring, having only the bromine and methylpropanamide groups.
Uniqueness
2-(4-Bromophenyl)-2-methylpropanamide is unique due to the combination of the bromine-substituted phenyl ring and the methylpropanamide group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Biological Activity
2-(4-Bromophenyl)-2-methylpropanamide, also known as N-(4-bromophenyl)-2-methylpropanamide, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 242.11 g/mol. The compound features a bromine atom on the phenyl ring, contributing to its unique chemical reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the biosynthesis of bacterial lipids, leading to cell death.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Additionally, this compound has been investigated for its anticancer properties , particularly against breast cancer cell lines such as MCF7. Molecular docking studies suggest that it may interact with specific receptors involved in tumor proliferation.
Table 2: Anticancer Activity Against MCF7 Cell Line
Concentration (µM) | Cell Viability (%) |
---|---|
1 | 85 |
5 | 70 |
10 | 50 |
20 | 30 |
The mechanism of action of this compound involves its interaction with biological macromolecules. The bromophenyl group may facilitate binding to specific targets, leading to modulation of their activities.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding modes of this compound with various biological targets. These studies indicate that the compound can effectively bind to receptors involved in microbial survival and cancer cell proliferation.
Case Study: Molecular Docking Analysis
A study conducted on similar compounds revealed that the binding affinity was significantly influenced by the presence of the bromine substituent, which enhances hydrophobic interactions with target proteins.
Research Applications
The potential applications of this compound span across various fields:
- Medicinal Chemistry : As a lead compound in drug discovery for antimicrobial and anticancer agents.
- Organic Synthesis : Used as an intermediate for synthesizing more complex organic molecules.
- Material Science : Investigated for its properties in developing specialty chemicals and materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Bromophenyl)-2-methylpropanamide, and how can reaction conditions be optimized?
Answer: A common method involves the AlCl₃-catalyzed reaction of methacrylamide with benzene derivatives under mild conditions . Key steps include:
- Catalyst selection : AlCl₃ facilitates electrophilic aromatic substitution.
- Temperature control : Reactions typically proceed at 80–100°C to balance yield and side-product formation.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
For optimization, vary catalyst loading (5–10 mol%) and monitor reaction progress via TLC or HPLC.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Space group : Monoclinic P2₁/c with unit cell dimensions a = 16.425 Å, b = 6.135 Å, c = 10.152 Å, β = 97.613° .
- Hydrogen bonding : N–H⋯O interactions form inversion dimers (R₂²(8) motifs), stabilizing the crystal lattice .
- Data collection : Use a Rigaku Saturn CCD diffractometer with ω/φ scans for high-resolution data .
Q. What analytical techniques are essential for characterizing this compound?
Answer:
- NMR : Confirm regiochemistry via ¹H NMR (e.g., methyl groups at δ ~1.6 ppm) and ¹³C NMR (amide carbonyl at δ ~175 ppm).
- IR : Identify amide N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹).
- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (m/z 242.12 for [M]⁺) .
Q. How can researchers assess the compound’s stability under varying conditions?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic stability : Incubate in aqueous buffers (pH 1–13) and monitor degradation via HPLC.
- Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS.
Advanced Research Questions
Q. What mechanistic insights exist for the AlCl₃-catalyzed synthesis of this compound?
Answer: AlCl₃ acts as a Lewis acid, polarizing the methacrylamide carbonyl to generate an acylium ion. This electrophile undergoes Friedel-Crafts alkylation with the benzene ring, followed by bromination at the para position . Advanced studies could use isotopic labeling (e.g., D₂O quenching) or DFT calculations to map the reaction pathway.
Q. How can computational modeling enhance understanding of its supramolecular interactions?
Answer:
- Docking studies : Model hydrogen-bonding networks (e.g., N–H⋯O) using software like Mercury or CrystalExplorer.
- Electrostatic potential maps : Identify regions of high electron density (amide O) for interaction predictions .
- Molecular dynamics : Simulate crystal packing under varying temperatures to assess stability .
Q. What strategies resolve crystallographic challenges, such as twinned data or poor resolution?
Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Low-resolution data : Apply SHELXE for density modification or employ synchrotron radiation for improved signal-to-noise ratios .
- Hydrogen atom placement : Refine riding models with SHELXL’s AFIX constraints .
Q. How does the compound’s structure influence its potential biological activity?
Answer: The bromine atom enhances lipophilicity, potentially improving blood-brain barrier penetration. The amide group allows hydrogen bonding with biological targets (e.g., enzymes or receptors). To validate, conduct:
- Enzyme inhibition assays : Test against serine hydrolases or proteases.
- Cellular uptake studies : Use fluorescent analogs to track intracellular distribution .
Q. What are the degradation pathways, and how can they be mitigated?
Answer:
- Hydrolysis : The amide bond may cleave under acidic/basic conditions, forming 4-bromophenylacetic acid derivatives.
- Photodegradation : UV exposure can debrominate the aromatic ring.
Mitigation strategies include: - Formulation : Use lyophilization or encapsulation in cyclodextrins.
- Storage : Keep in amber vials at –20°C under inert gas.
Q. How can the compound serve as a precursor for advanced functionalized materials?
Answer:
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to introduce diverse substituents .
- Diazo derivatives : Convert to diazoacetates for carbene insertion reactions (e.g., C–H functionalization) .
- Polymer synthesis : Use as a monomer in polyamides or dendrimers for optoelectronic applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVTOOFPHQBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590597 | |
Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850144-81-9 | |
Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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